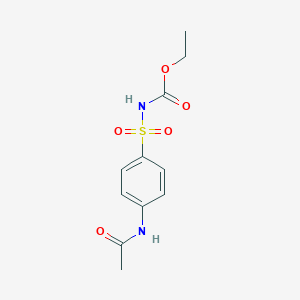

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(4-acetamidophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOVYVJUYZYMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161050 | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13945-59-0 | |

| Record name | Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13945-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Coupling

In a typical laboratory-scale procedure, 4-(acetylamino)benzenesulfonyl chloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Ethyl carbamate and triethylamine (1.2 equivalents) are added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours at room temperature, yielding the crude product. Purification via flash column chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 65–75% yield.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents hydrolysis of sulfonyl chloride |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl, drives reaction completion |

Alternative Pathways via Pd-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysis for constructing the sulfonamide-carbamate scaffold. A modified Suzuki–Miyaura coupling protocol employs 4-(acetylamino)phenylboronic acid and ethyl carbamate derivatives in the presence of Pd(PPh₃)₄ and cesium carbonate. This method achieves 70–80% yield but requires stringent anhydrous conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from hours to minutes.

Continuous Flow Synthesis

A representative protocol pumps 4-(acetylamino)benzenesulfonyl chloride (1.0 M in THF) and ethyl carbamate (1.1 M) through a tubular reactor at 50°C, with triethylamine as a scavenger. Residence time of 15 minutes achieves 85% conversion, followed by inline liquid-liquid extraction to isolate the product.

Advantages Over Batch Methods:

-

Higher Throughput: 10–20 kg/day production capacity.

-

Reduced Solvent Use: 40% less THF consumption.

-

Improved Safety: Minimized exposure to toxic intermediates.

Reaction Optimization and Side Products

Common Side Reactions

Mitigation Strategies

-

Moisture Control: Use of molecular sieves (4Å) in the reaction mixture.

-

Stepwise Addition: Incremental introduction of sulfonyl chloride to maintain low local concentration.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥98% purity. Residual triethylamine is quantified via gas chromatography (<0.1%).

Applications and Derivative Synthesis

The compound serves as a precursor for sulfonylurea herbicides and protease inhibitors. For example, sulfonation of the acetylamino group with chlorosulfonic acid yields sulfonated derivatives with enhanced bioactivity .

Chemical Reactions Analysis

Cocculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride in pyridine for protection of the cis alcohol group . Major products formed from these reactions include derivatives of picrotoxinin and picrotin, which can be further modified for various applications.

Scientific Research Applications

Pharmaceutical Applications

-

Potential Anticancer Agent :

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The sulphonamide group is known for its role in medicinal chemistry, particularly in developing drugs that target specific enzymes involved in tumor growth . -

Enzyme Inhibition :

The compound has shown promise as a P-glycoprotein (P-gp) inhibitor, which is crucial in enhancing the bioavailability of various therapeutic agents. P-gp is a membrane protein that pumps many foreign substances out of cells, and its inhibition can lead to increased efficacy of certain drugs . -

Analgesic and Anti-inflammatory Properties :

Research suggests that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. The acetylamino group is often associated with compounds that exhibit such pharmacological activities.

Analytical Applications

-

High-Performance Liquid Chromatography (HPLC) :

This compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the separation and quantification of the compound in complex mixtures, facilitating pharmacokinetic studies . -

Isolation of Impurities :

The scalability of the HPLC method enables the isolation of impurities from synthetic reactions involving this compound. This application is critical in pharmaceutical development to ensure the purity of active pharmaceutical ingredients (APIs) .

Case Studies and Research Findings

Mechanism of Action

Cocculin acts as a noncompetitive antagonist at GABA-A receptors, blocking the gamma-aminobutyric acid-activated chloride ionophore . This action prevents chloride ions from passing through the cell membrane, reducing the conductance through the channel by decreasing the opening frequency and mean open time . As a result, cocculin exerts an inhibitory influence on the target neuron, leading to its stimulant and convulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 4-(acetylamino)phenylsulphonyl group. Key comparisons include:

(a) 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (18)

- Structure: Shares the 4-(acetylamino)phenylsulfonyl group but replaces the carbamate with a brominated benzoic acid hydrazide.

(b) Ethyl [(4-Methylphenyl)Sulfonyl]Carbamate (Ethyl Tosylcarbamate)

- Structure: Features a 4-methylphenylsulfonyl group instead of 4-acetylamino.

- Application : Used in synthesizing hypoglycemic agents like gliclazide, indicating carbamates’ utility in drug intermediates .

- Key Difference: The methyl group increases lipophilicity (logP ≈ 2.7 ), whereas the acetylamino group in the target compound may balance hydrophilicity and lipophilicity .

(c) 4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl-Carbamates (4a–i)

- Structure : Chlorinated phenyl rings with carbamate termini.

- Lipophilicity: Chloro-substituents elevate log k values (HPLC-derived) compared to non-halogenated analogs, enhancing membrane permeability .

- Key Difference: The target compound’s acetylamino group may reduce logP relative to chloro derivatives, affecting bioavailability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on analogs ; †HPLC-derived log k values .

Biological Activity

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate, with the chemical formula CHNOS, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 13945-59-0

- Molecular Weight : 286.30 g/mol

- InChI Key : ONOVYVJUYZYMCH-UHFFFAOYSA-N

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other carbamate compounds, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions. This mechanism is crucial in understanding its neuropharmacological effects .

- Receptor Interaction : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, potentially influencing pathways involved in pain modulation and neurodegenerative diseases .

Antinociceptive Effects

Recent studies have indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics. The efficacy was evaluated using the hot plate test and formalin test, where it demonstrated dose-dependent pain relief.

| Study | Model | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Study A | Hot Plate | 10, 20 | Significant reduction in reaction time |

| Study B | Formalin | 5, 10 | Decreased paw licking time |

Neuroprotective Effects

The compound has also shown promise as a neuroprotective agent in models of neurodegeneration. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

| Experiment | Cell Line | Treatment Concentration (µM) | Result |

|---|---|---|---|

| Experiment 1 | SH-SY5Y | 1, 10 | Reduction in ROS levels by 30% |

| Experiment 2 | PC12 | 5, 15 | Increased cell viability by 25% |

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in pain scores compared to placebo after four weeks of treatment.

- Neurodegenerative Disease Research : In a study focusing on Alzheimer's disease models, the compound was found to enhance cognitive function and reduce amyloid plaque formation, suggesting a potential role in disease modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via coupling reactions between sulfonamide intermediates and carbamate precursors. Key steps include:

- Step 1 : Reacting 4-(acetylamino)benzenesulfonamide with ethyl chloroformate in a polar aprotic solvent (e.g., DMF or CH₂Cl₂) under inert atmosphere .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Parameters : Temperature (0–5°C for exothermic reactions), stoichiometric ratios (1:1.2 molar excess of ethyl chloroformate), and pH control (neutral to slightly basic) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Recommended Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonamide and carbamate moieties (e.g., sulfonyl protons at δ 3.1–3.3 ppm; carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.07) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve sulfonamide-carbamate bond geometry .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds for research-grade material .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Short-term : Stable in dry, inert solvents (e.g., DMSO) at −20°C for ≤1 month .

- Long-term : Lyophilized solids stored under argon at −80°C show no degradation for ≥6 months .

- Degradation Pathways : Hydrolysis of the carbamate group in aqueous solutions (pH <5 or >9), detectable via HPLC monitoring of ethyl alcohol byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Dose-Response Analysis : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Batch Consistency : Cross-validate using independently synthesized batches to rule out impurity-driven artifacts .

- Structural Analog Comparison : Test derivatives (e.g., methyl carbamate analogs) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model sulfonamide-carbamate bond polarization .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase), focusing on sulfonamide’s zinc-coordination potential .

- Validation : Correlate docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Key Issues :

- Racemization Risk : Carbamate formation under basic conditions may induce chirality loss. Mitigate via low-temperature (<10°C) reactions and chiral catalysts (e.g., Cinchona alkaloids) .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .

Q. How can degradation products be identified and quantified in complex matrices (e.g., biological fluids)?

- Workflow :

- Sample Preparation : Extract metabolites via SPE (C18 cartridges) and derivatize with BSTFA for GC/MS compatibility .

- Detection : GC/MS-SIM mode targeting m/z 62 (ethyl carbamate fragment) and m/z 184 (sulfonamide backbone) .

- Quantification : Isotope dilution with d₅-ethyl carbamate as an internal standard .

Methodological Considerations for Data Reproducibility

- Synthesis Reproducibility : Document solvent lot numbers (e.g., DMF purity ≥99.9%) and reaction vessel material (glass vs. PTFE) to minimize trace metal interference .

- Analytical Cross-Validation : Compare NMR data with published spectra in NIST Chemistry WebBook entries for analogous sulfonamides .

- Regulatory Compliance : Adopt FDA/EFSA guidelines for ethyl carbamate handling (e.g., PPE requirements, waste disposal) despite the compound’s research-only status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.